2-[1-(2-Ethoxy-phenyl)-2,5-dioxo-pyrrolidin-3-ylsulfanyl]-benzoic acid 2-[1-(2-Ethoxy-phenyl)-2,5-dioxo-pyrrolidin-3-ylsulfanyl]-benzoic acid
Brand Name: Vulcanchem
CAS No.: 6239-75-4
VCID: VC10188193
InChI: InChI=1S/C19H17NO5S/c1-2-25-14-9-5-4-8-13(14)20-17(21)11-16(18(20)22)26-15-10-6-3-7-12(15)19(23)24/h3-10,16H,2,11H2,1H3,(H,23,24)
SMILES: CCOC1=CC=CC=C1N2C(=O)CC(C2=O)SC3=CC=CC=C3C(=O)O
Molecular Formula: C19H17NO5S
Molecular Weight: 371.4 g/mol

2-[1-(2-Ethoxy-phenyl)-2,5-dioxo-pyrrolidin-3-ylsulfanyl]-benzoic acid

CAS No.: 6239-75-4

VCID: VC10188193

Molecular Formula: C19H17NO5S

Molecular Weight: 371.4 g/mol

* For research use only. Not for human or veterinary use.

2-[1-(2-Ethoxy-phenyl)-2,5-dioxo-pyrrolidin-3-ylsulfanyl]-benzoic acid - 6239-75-4

Description

Synthesis

The synthesis of such compounds typically involves multi-step organic reactions, including:

  • Formation of the Pyrrolidinone Core:

    • The pyrrolidinone ring can be synthesized via cyclization reactions involving amines and carboxylic acid derivatives.

    • The introduction of the ethoxyphenyl group may involve Friedel-Crafts acylation or alkylation reactions.

  • Introduction of the Sulfanyl Linkage:

    • The sulfanyl group is commonly introduced through nucleophilic substitution reactions using thiols or disulfides.

  • Attachment to Benzoic Acid Derivative:

    • The final step involves coupling the sulfanyl-substituted pyrrolidinone with a benzoic acid derivative using esterification or amidation techniques.

Each step requires precise control over reaction conditions to maintain the integrity of sensitive functional groups.

Structural Features

The compound's structure is defined by:

  • A pyrrolidinone ring that contributes rigidity and potential hydrogen bonding sites.

  • An ethoxyphenyl substituent, which may influence lipophilicity and electronic properties.

  • A sulfanyl bridge, offering flexibility and unique reactivity.

  • A benzoic acid moiety, which is polar and can participate in hydrogen bonding or ionic interactions.

Potential Applications

Compounds with similar structural motifs are often explored for their biological activities due to their diverse functional groups:

  • Pharmaceutical Applications:

    • The pyrrolidinone core is present in many bioactive molecules, including anti-inflammatory and anticancer agents.

    • The benzoic acid group enhances solubility and may improve binding to biological targets.

  • Material Science:

    • Sulfanyl-linked aromatic compounds are investigated for their potential in polymer chemistry or as precursors in advanced materials.

  • Biological Activity Studies:

    • Compounds with dioxopyrrolidine units have been studied as enzyme inhibitors or receptor modulators.

    • Molecular docking studies could reveal interactions with proteins such as cyclooxygenase (COX) or lipoxygenase (LOX).

Analytical Data

The characterization of this compound would involve several techniques:

TechniquePurpose
NMR SpectroscopyConfirmation of proton (¹H) and carbon (¹³C) environments
Mass SpectrometryDetermination of molecular weight
Infrared (IR) SpectroscopyIdentification of functional groups (e.g., C=O, S-H stretches)
X-ray CrystallographyElucidation of three-dimensional structure

Challenges in Research

  • Synthesis Complexity:

    • Multi-step synthesis increases the risk of low yields or side reactions.

  • Stability Issues:

    • The sulfanyl group may be prone to oxidation under ambient conditions.

  • Limited Data Availability:

    • As a specialized compound, detailed studies on its properties and applications may not yet be fully explored.

CAS No. 6239-75-4
Product Name 2-[1-(2-Ethoxy-phenyl)-2,5-dioxo-pyrrolidin-3-ylsulfanyl]-benzoic acid
Molecular Formula C19H17NO5S
Molecular Weight 371.4 g/mol
IUPAC Name 2-[1-(2-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylbenzoic acid
Standard InChI InChI=1S/C19H17NO5S/c1-2-25-14-9-5-4-8-13(14)20-17(21)11-16(18(20)22)26-15-10-6-3-7-12(15)19(23)24/h3-10,16H,2,11H2,1H3,(H,23,24)
Standard InChIKey XEMVDBIQBNWJJH-UHFFFAOYSA-N
SMILES CCOC1=CC=CC=C1N2C(=O)CC(C2=O)SC3=CC=CC=C3C(=O)O
Canonical SMILES CCOC1=CC=CC=C1N2C(=O)CC(C2=O)SC3=CC=CC=C3C(=O)O
PubChem Compound 2891874
Last Modified Nov 23 2023

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